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Introduction

G-protein coupled receptor 35 (GPR35) is an orphan receptor implicated in various
physiological and pathological processes, including inflammation, pain perception, and cancer,
making it an attractive therapeutic target.[1][2] Pamoic acid, a compound previously
considered an inactive excipient in many drug formulations, has been identified as a potent
agonist of GPR35.[2][3] This technical guide provides an in-depth overview of the agonist
activity of pamoic acid at GPR35, detailing its signaling pathways, quantitative
pharmacological data, and the experimental protocols used for its characterization.

Quantitative Data Presentation

Pamoic acid demonstrates potent agonist activity at human GPR35, as evidenced by its low
nanomolar efficacy in functional assays. The following tables summarize the quantitative data
for pamoic acid and compare it with other known GPR35 agonists.

Table 1: Agonist Potency (EC50) of Pamoic Acid at Human GPR35
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Assay Cell Line EC50 (nM) Reference(s)
B-arrestin Recruitment  U20S 79 [3]
ERK1/2
_ U20s 65
Phosphorylation
Receptor
U20s 22

Internalization

Table 2. Comparative Agonist Potency (EC50) of GPR35 Agonists

Assay (Human

Compound EC50 Reference(s)
GPR35)
Pamoic acid B-arrestin Recruitment 79 nM
_ _ ERK1/2
Pamoic acid _ 65 nM
Phosphorylation
. Intracellular Calcium
Zaprinast o 840 nM
Mobilization
, ERK1/2
Zaprinast ] 2.6 uyM
Phosphorylation
Kynurenic acid B-arrestin Recruitment 39 uM

Signaling Pathways

Activation of GPR35 by pamoic acid initiates downstream signaling through two primary
pathways: a G-protein-dependent pathway involving Gai/o and subsequent activation of the
MAPK/ERK cascade, and a G-protein-independent pathway involving the recruitment of 3-
arrestin 2. There is also evidence for GPR35 coupling to Gal3.

Gai/o-Mediated ERK1/2 Activation

Upon binding of pamoic acid, GPR35 undergoes a conformational change that facilitates the
activation of the heterotrimeric G-protein Gai/o. This leads to the downstream phosphorylation
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and activation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). This pathway is
sensitive to pertussis toxin (PTX), confirming the involvement of Gai/o proteins.

o i _ i hosphoryl Cellular Response
Pamoic Acid GPR35 activates Gailo activates MEK phosphorylates ERK1/2 (e.g., Gene Expression,
Cell Proliferation)

Click to download full resolution via product page

Gai/o-Mediated ERK1/2 Signaling Pathway

B-Arrestin 2 Recruitment and Receptor Internalization

Pamoic acid binding also potently induces the recruitment of B-arrestin 2 to the intracellular
domains of GPR35. This interaction is independent of G-protein signaling and is not sensitive
to pertussis toxin. The recruitment of B-arrestin 2 is a key step in receptor desensitization and
internalization, a process that has been quantified for pamoic acid-activated GPR35.

Pamoic Acid activates GRK phosphorylates P-GPR35 recruits B-Arrestin 2 Receptor Internalization

Click to download full resolution via product page

B-Arrestin 2 Recruitment Pathway

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the

agonist activity of pamoic acid at GPR35.

B-Arrestin Recruitment Assay (Tango™ GPCR Assay
Principle)

This assay measures the ligand-induced interaction between GPR35 and [3-arrestin.
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Cell Preparation

Seed HTLA cells expressing
GPCR-TEV-tTA and Arrestin-Protease
in 384-well plates

'

Incubate overnight

Ligand Treatment

Add Pamoic Acid
(or other ligands)

'

Incubate for 5 hours

Deteftion

Add B-lactamase substrate

'

Incubate for 2 hours
at room temperature

'

Read fluorescence
(409 nm excitation, 460/530 nm emission)

Click to download full resolution via product page

Tango™ [3-Arrestin Assay Workflow

Methodology:
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e Cell Culture: HTLA cells, which are engineered with a 3-lactamase reporter gene under the
control of a tetracycline-responsive element (TRE), are transfected to express the GPR35
receptor fused to a TEV protease cleavage site and a tetracycline transactivator (tTA),
alongside a -arrestin-TEV protease fusion protein.

o Plating: Seed the transfected HTLA cells in 384-well black, clear-bottom plates at a density
of 20,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

o Ligand Preparation: Prepare serial dilutions of pamoic acid in assay buffer (e.g., HBSS).

» Ligand Addition: Add the diluted pamoic acid to the cell plates and incubate for 5 hours at
37°C.

o Substrate Loading: Add the -lactamase substrate to each well and incubate for 2 hours at
room temperature in the dark.

o Detection: Measure the fluorescence at 460 nm and 530 nm using a fluorescence plate
reader with an excitation wavelength of 409 nm. The ratio of 460/530 nm fluorescence
indicates the level of B-arrestin recruitment.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay quantifies the level of phosphorylated ERK1/2 in response to GPR35 activation.
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Cell Culture and Treatment

Seed U20S cells expressing GPR35

:

Serum starve cells overnight

:

Treat with Pamoic Acid (e.g., 15 min)

:

Lyse cells and collect protein

Western|Blotting

Separate proteins by SDS-PAGE

:

Transfer proteins to PVDF membrane

:

Block membrane with 5% BSA

:

Incubate with anti-phospho-ERK1/2 antibody

:

Incubate with HRP-conjugated secondary antibody

Detect with ECL substrate

:

Strip and reprobe with anti-total-ERK1/2 antibody

Data Al\alysis

Quantify band intensities

:

Normalize phospho-ERK to total-ERK

Click to download full resolution via product page

ERKZ1/2 Phosphorylation Western Blot Workflow

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1678370?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Methodology:

e Cell Culture and Treatment: Plate U20S cells stably expressing HA-tagged GPR35a. Prior to
the experiment, serum-starve the cells for at least 4 hours. Treat the cells with varying
concentrations of pamoic acid for 15 minutes at 37°C.

e Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease
and phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

o SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 pg) on a 10% SDS-
polyacrylamide gel and transfer to a PVDF membrane.

e Immunoblotting:

o Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room
temperature.

o Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-
ERK1/2) overnight at 4°C.

o Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour
at room temperature.

o Detect the signal using an enhanced chemiluminescence (ECL) substrate.

e Reprobing: Strip the membrane and reprobe with a primary antibody against total ERK1/2 to
normalize for protein loading.

e Analysis: Quantify the band intensities using densitometry software. The ratio of p-ERK1/2 to
total ERK1/2 is calculated to determine the level of ERK activation.

Receptor Internalization Assay (On-Cell Western)

This assay measures the loss of cell-surface receptors following agonist stimulation.
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Cell Preparation and Treatment

Seed U20S cells expressing
HA-tagged GPR35 in 96-well plates

;

Treat with Pamoic Acid

;

Incubate to allow internalization

Immundstaining

Fix cells with paraformaldehyde

;

Block with blocking buffer

;

Incubate with anti-HA antibody
(non-permeabilizing conditions)

;

Incubate with IRDye-conjugated
secondary antibody

Detection aphd Analysis

Scan plate with an
infrared imaging system

;

Quantify fluorescence intensity

;

Normalize to total protein
(e.g., using a cell stain)

Click to download full resolution via product page

On-Cell Western Receptor Internalization Workflow
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Methodology:

e Cell Culture: Plate U20S cells stably expressing N-terminally HA-tagged GPR35a in a 96-
well plate.

e Ligand Treatment: Treat the cells with different concentrations of pamoic acid and incubate
for a defined period (e.g., 30 minutes) at 37°C to allow for receptor internalization.

o Fixation: Wash the cells with ice-cold PBS and fix with 4% paraformaldehyde in PBS for 20
minutes at room temperature.

e Immunostaining (Non-permeabilizing conditions):
o Block the cells with a blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 1 hour.

o Incubate with a primary antibody against the HA-tag to label the remaining surface
receptors.

o Wash the cells and incubate with an IRDye-conjugated secondary antibody.
» Detection: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

e Analysis: Quantify the fluorescence intensity in each well. The decrease in fluorescence
compared to untreated cells represents the extent of receptor internalization.

Conclusion

Pamoic acid is a potent and valuable tool for studying the pharmacology and signaling of
GPR35. Its activation of the receptor through both G-protein-dependent and (3-arrestin-
mediated pathways provides a means to investigate the biased signaling of GPR35 and its role
in various physiological and disease states. The experimental protocols outlined in this guide
provide a framework for the continued investigation of GPR35 and the development of novel
therapeutics targeting this receptor.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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